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molecular formula C6H2Cl3F B1267038 1,2,3-Trichloro-4-fluorobenzene CAS No. 36556-36-2

1,2,3-Trichloro-4-fluorobenzene

Cat. No. B1267038
M. Wt: 199.4 g/mol
InChI Key: BJVGXXXWPQLLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05332851

Procedure details

Into a 200 ml four-necked-flask equipped with a stirrer, a reflux condenser, a thermometer and a dropping funnel, 97 ml (1 mol) of carbon tetrachloride and 26.7 g (0.2 mol) of aluminum chloride were charged, and 20.0 g (0.1 mol) of 1,2,3-trichloro-4-fluorobenzene was dropwise added under reflux. Thereafter, the mixture was reacted for 30 minutes. The reaction mixture was treated in the same manner as in Example 1 to obtain 19.9 g (yield: 62.8%) of 2,3,4-trichloro-5-fluorobenzotrichloride.
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:5])(Cl)([Cl:3])[Cl:2].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[C:13]([Cl:18])[C:12]=1[Cl:19]>>[Cl:10][C:11]1[C:12]([Cl:19])=[C:13]([Cl:18])[C:14]([F:17])=[CH:15][C:16]=1[C:1]([Cl:5])([Cl:3])[Cl:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
97 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
26.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)F)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 ml four-necked-flask equipped with a stirrer, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Thereafter, the mixture was reacted for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1Cl)Cl)F)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g
YIELD: PERCENTYIELD 62.8%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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